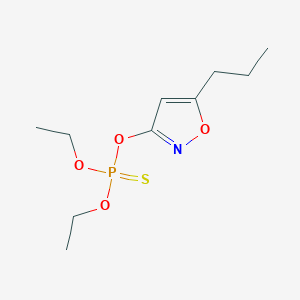
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has shown promising results in scientific research applications. It is commonly referred to as TPSB and is a sulfonamide derivative with a pyridine group attached to it. TPSB has been found to have potential uses in the field of medicine, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of TPSB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. TPSB has also been found to inhibit the activity of certain proteins that are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
TPSB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which can lead to increased drug concentrations in the body. TPSB has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TPSB in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
Orientations Futures
There are several future directions for research on TPSB. One area of research could focus on determining the optimal dosage and administration of TPSB for cancer treatment. Another area of research could focus on developing TPSB derivatives that are more effective and have fewer side effects. Additionally, research could be conducted to determine the potential uses of TPSB in the treatment of other diseases, such as inflammatory and autoimmune diseases.
Méthodes De Synthèse
The synthesis of TPSB involves the reaction of 4-pyridinemethanamine with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
TPSB has been studied extensively for its potential use in cancer treatment. It has been found to have anti-tumor properties, and studies have shown that it can inhibit the growth of cancer cells in vitro. TPSB has also been found to induce apoptosis in cancer cells, which is a process that leads to cell death.
Propriétés
Formule moléculaire |
C15H18N2O2S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-11-4-5-15(13(3)12(11)2)20(18,19)17-10-14-6-8-16-9-7-14/h4-9,17H,10H2,1-3H3 |
Clé InChI |
OHTLIWXVZNZOLE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C)C |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C)C |
Solubilité |
34.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



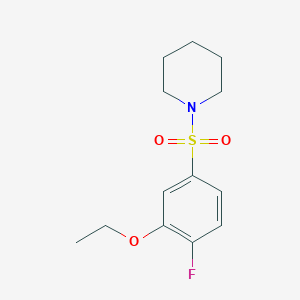
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
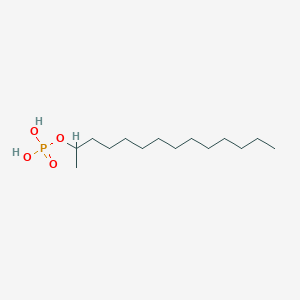


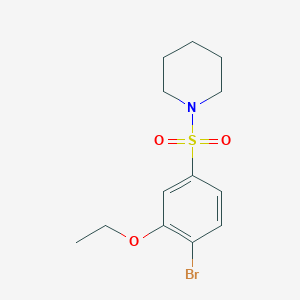
![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
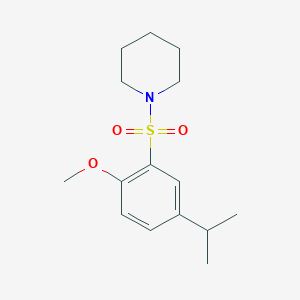
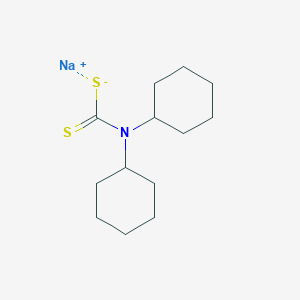
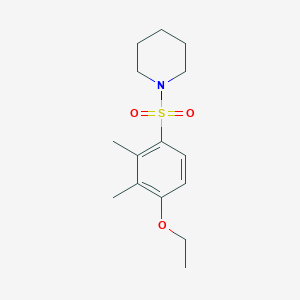
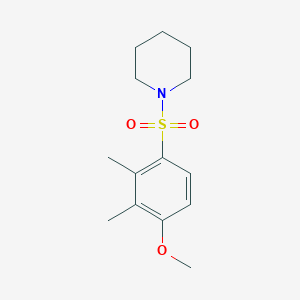

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
